molecular formula C15H21ClN2O3S B2705116 2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide CAS No. 2380071-60-1

2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide

Cat. No.: B2705116
CAS No.: 2380071-60-1
M. Wt: 344.85
InChI Key: PNCHHYMVNNPMDY-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c16-13-4-1-2-5-14(13)22(19,20)17-12-15(6-3-7-15)18-8-10-21-11-9-18/h1-2,4-5,17H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCHHYMVNNPMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide typically involves the following steps:

    Formation of the Cyclobutylmethyl Intermediate: The starting material, cyclobutylmethyl chloride, is reacted with morpholine under basic conditions to form the intermediate 1-morpholin-4-ylcyclobutylmethyl chloride.

    Sulfonamide Formation: The intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, 2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new antibiotics or anticancer agents.

    Biological Studies: The compound can be used to study the effects of sulfonamides on various biological pathways.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride
  • 4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
  • 2-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide

Uniqueness

2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which can provide distinct chemical and biological properties. The presence of the morpholine ring and the cyclobutyl moiety can enhance its stability and binding affinity, making it a valuable compound for various applications.

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